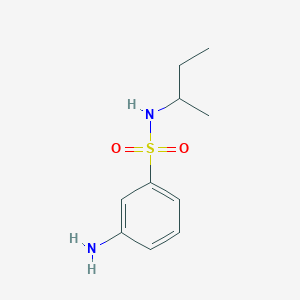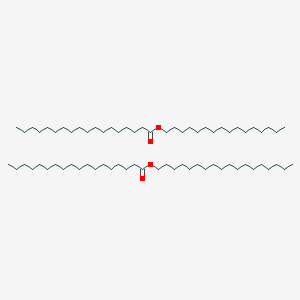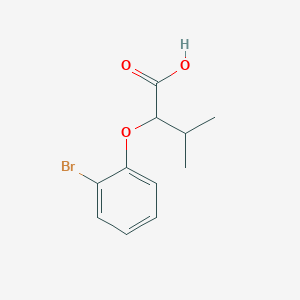![molecular formula C9H19NO4 B3308464 3-[Bis(2-methoxyethyl)amino]propanoic acid CAS No. 938291-25-9](/img/structure/B3308464.png)
3-[Bis(2-methoxyethyl)amino]propanoic acid
Overview
Description
“3-[Bis(2-methoxyethyl)amino]propanoic acid” is a chemical compound with the IUPAC name N-(2-methoxyethyl)-beta-alanine . It has a molecular weight of 147.17 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H13NO3/c1-10-5-4-7-3-2-6(8)9/h7H,2-5H2,1H3,(H,8,9) . This indicates that the compound consists of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 147.17 .Mechanism of Action
The mechanism of action of 3-[Bis(2-methoxyethyl)amino]propanoic acid is not fully understood. However, it has been found to interact with various enzymes and proteins in the body, leading to its biochemical and physiological effects. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies. It has also been found to have anti-inflammatory and antioxidant properties, which can help in the prevention and treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 3-[Bis(2-methoxyethyl)amino]propanoic acid is its water solubility, which makes it easy to use in various lab experiments. It is also relatively stable and can be stored for an extended period. However, one of the limitations of this compound is its high cost, which can limit its use in some experiments.
Future Directions
3-[Bis(2-methoxyethyl)amino]propanoic acid has significant potential for future research. One of the future directions is to explore its potential as a drug candidate for the treatment of various diseases. Another direction is to investigate its mechanism of action and how it interacts with various enzymes and proteins in the body. Additionally, further research can be done to explore its potential as a biomarker for various diseases.
Conclusion:
This compound is a unique chemical compound that has gained significant attention in scientific research for its various applications. Its water solubility and stability make it easy to use in various lab experiments. This compound has been found to have various biochemical and physiological effects, including improving cognitive function and memory and having anti-inflammatory and antioxidant properties. Its potential as a drug candidate for the treatment of various diseases and its mechanism of action are areas for future research.
Scientific Research Applications
3-[Bis(2-methoxyethyl)amino]propanoic acid has been extensively used in scientific research for its various applications. One of the significant applications of this compound is in the development of new drugs. It has been found to be a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Safety and Hazards
properties
IUPAC Name |
3-[bis(2-methoxyethyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-13-7-5-10(6-8-14-2)4-3-9(11)12/h3-8H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICCMIWYAQHGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCC(=O)O)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-[2,3-dibromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B3308386.png)
![1,3-Dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B3308387.png)





![2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine](/img/structure/B3308443.png)
![2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine](/img/structure/B3308449.png)
![3-[Butyl(ethyl)amino]propanoic acid](/img/structure/B3308472.png)
![4-[2-(Dimethylamino)ethoxy]benzene-1-carbothioamide](/img/structure/B3308490.png)
![{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}methanamine](/img/structure/B3308497.png)

